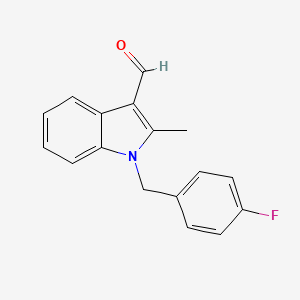

(2-methyl-1H-benzimidazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

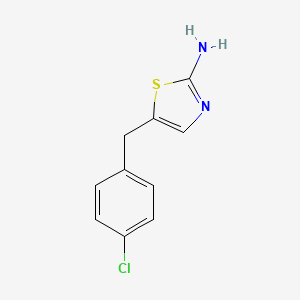

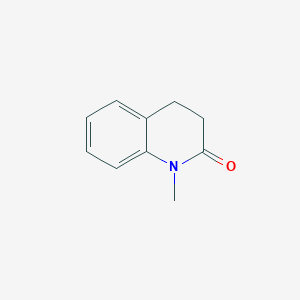

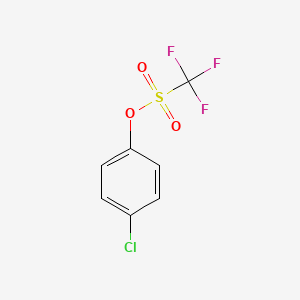

“(2-methyl-1H-benzimidazol-1-yl)acetic acid” is a member of benzimidazoles . It is also known as 2-Methylbenzimidazole and its IUPAC name is (2-methyl-1H-benzimidazol-1-yl)acetic acid .

Synthesis Analysis

The synthesis of 2-Methylbenzimidazole is achieved by the condensation of o-phenylenediamine with acetic acid . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of “(2-methyl-1H-benzimidazol-1-yl)acetic acid” is represented by the InChI code1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) . The molecular weight is 190.2 . Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-methyl-1H-benzimidazol-1-yl)acetic acid” include a molecular weight of 190.2 . The InChI key isSMGBDFGKVGSCGB-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Derivatives of benzimidazole, including compounds similar to (2-methyl-1H-benzimidazol-1-yl)acetic acid, have been screened for their antibacterial and antifungal activities. These activities are typically assessed using methods like disc diffusion and minimum inhibitory concentration (MIC) measurements. Such compounds have shown effectiveness against various resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains .

Pharmaceutical Intermediates

Benzimidazole derivatives are often used as intermediates in the synthesis of pharmaceuticals. They can lead to the creation of compounds with significant medicinal properties, such as anti-inflammatory, analgesic, or antipyretic effects .

3. Vibrational Spectroscopy and Quantum Computational Studies Studies involving vibrational spectroscopy and quantum computational methods have been conducted on benzimidazole derivatives to understand their optimized geometrical structure, electronic, and vibrational features. These studies are crucial for predicting the behavior of these compounds in various environments .

Chelating Properties

Compounds with a carboxylic acid group, such as (2-methyl-1H-benzimidazol-1-yl)acetic acid, exhibit chelating properties. This makes them potential candidates for applications in biology, particularly in binding metal ions for therapeutic or diagnostic purposes .

Molecular Docking Studies

Molecular docking studies are performed to predict the interaction between a compound and a target protein or enzyme. This is particularly important in drug design where the binding affinity and mode of action need to be understood at a molecular level .

Synthesis of Cyanobenzyl Compounds

Benzimidazole derivatives are also used in the synthesis of cyanobenzyl compounds, which possess pharmaceutical properties and are significant in drug development processes .

Eigenschaften

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGBDFGKVGSCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352117 |

Source

|

| Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

40332-17-0 |

Source

|

| Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)